molecular formula C21H16ClFN4O5 B1337108 (Z)-fluoxastrobin CAS No. 887973-21-9

(Z)-fluoxastrobin

Cat. No.: B1337108
CAS No.: 887973-21-9
M. Wt: 458.8 g/mol
InChI Key: UFEODZBUAFNAEU-ITYLOYPMSA-N
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Mechanism of Action

Target of Action

Fluoxastrobin, (Z)-, also known as Fluoxastrobin, Z-, is a new strobilurin-type fungicidal active ingredient . It is primarily targeted at controlling fungal diseases such as early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani .

Mode of Action

Fluoxastrobin belongs to the group of strobilurin fungicides . These fungicides work by inhibiting respiration in fungi . Fluoxastrobin is a systemic fungicide, meaning it works inside the plant and can be locally systemic or translocated throughout the plant . It moves upward throughout the plant within the xylem, making it a “xylem-mobile systemic” fungicide .

Biochemical Pathways

As a strobilurin fungicide, it is known to inhibit the mitochondrial respiration in fungi . This inhibition disrupts the energy production in the fungal cells, leading to their death.

Pharmacokinetics

It is known that fluoxastrobin is applied as a foliar spray and is absorbed by the plant tissues . It is then translocated throughout the plant via the xylem .

Result of Action

The primary result of Fluoxastrobin’s action is the control of various fungal diseases. By inhibiting the respiration in fungi, Fluoxastrobin prevents the fungi from growing and reproducing, thereby controlling the spread of diseases such as early blight, late blight, leaf spots, leaf rust, and Rhizoctonia solani .

Action Environment

The effectiveness of Fluoxastrobin can be influenced by various environmental factors. For instance, it has been found to be stable to hydrolysis at all environmentally relevant pHs . Aqueous photolysis contributes to the aqueous dissipation of Fluoxastrobin . The compound is moderately persistent in the environment and slightly mobile in the soil .

Biochemical Analysis

Biochemical Properties

Fluoxastrobin, (Z)- is a mitochondrial cytochrome-bc1 complex inhibitor . It works by binding to the Qo site of the cytochrome bc1 complex, inhibiting electron transfer and disrupting energy production within the fungal cell . This leads to cell death and effectively controls the spread of fungal diseases .

Cellular Effects

In studies conducted on zebrafish embryos, Fluoxastrobin, (Z)- has been shown to have high toxicity . It can lead to delayed hatching at concentrations greater than 0.6 mg/L and may cause teratogenic effects such as pericardial edema and spinal curvature . It also induces oxidative stress, leading to an increase in reactive oxygen species (ROS) content and lipid peroxidation (LPO) levels .

Molecular Mechanism

The molecular mechanism of Fluoxastrobin, (Z)- involves the inhibition of the mitochondrial cytochrome-bc1 complex . By binding to the Qo site of this complex, Fluoxastrobin, (Z)- prevents the transfer of electrons, disrupting the production of ATP, the energy currency of the cell . This leads to cell death, effectively controlling the spread of fungal diseases .

Temporal Effects in Laboratory Settings

Fluoxastrobin, (Z)- has been shown to have long-term effects on zebrafish embryos, with the compound causing developmental abnormalities and inducing oxidative stress over time . It is also relatively stable in an aquatic environment, with only minor degradation observed over a 28-day period .

Dosage Effects in Animal Models

In animal models, specifically zebrafish embryos, the effects of Fluoxastrobin, (Z)- vary with dosage . The 96-hour median lethal concentration (96 h LC50) after initiation of zebrafish exposure to Fluoxastrobin, (Z)- was 0.549 mg/L . At concentrations greater than 0.6 mg/L, Fluoxastrobin, (Z)- may lead to delayed hatching and teratogenic effects .

Metabolic Pathways

The metabolic pathways of Fluoxastrobin, (Z)- in primary crops have been investigated, with Fluoxastrobin, (Z)- and its Z-isomer being the main identified compounds . The same metabolic pattern has been observed in rotational crops .

Subcellular Localization

As a mitochondrial cytochrome-bc1 complex inhibitor, it is reasonable to infer that Fluoxastrobin, (Z)- localizes to the mitochondria where it exerts its effects .

Comparison with Similar Compounds

Fluoxastrobin is part of the strobilurin class of fungicides, which includes other compounds like azoxystrobin, pyraclostrobin, and kresoxim-methyl . Compared to these compounds, Fluoxastrobin is unique in its specific molecular structure, which provides distinct advantages in terms of spectrum of activity and environmental persistence . The similar compounds share a common mechanism of action but differ in their chemical properties and efficacy against various fungal pathogens .

Conclusion

(Z)-fluoxastrobin is a valuable fungicide with broad-spectrum activity and significant applications in agriculture and environmental science. Its unique chemical properties and mechanism of action make it an essential tool for managing fungal diseases in crops, ensuring food security and agricultural productivity.

Properties

IUPAC Name

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-ITYLOYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905144
Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.422 at 20 °C
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented.
Record name Fluoxastrobin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid

CAS No.

887973-21-9, 193740-76-0, 361377-29-9
Record name Fluoxastrobin, (Z)-
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Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOXASTROBIN, (Z)-
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Record name Fluoxastrobin
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Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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